molecular formula C61H95NO14Si3 B583127 [(1S,2R,3R,7R,9S,10S,12R,15R)-4-acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-15-[(2S,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate CAS No. 149107-86-8

[(1S,2R,3R,7R,9S,10S,12R,15R)-4-acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-15-[(2S,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Cat. No.: B583127
CAS No.: 149107-86-8
M. Wt: 1150.679
InChI Key: XSQXFFURSFNBNG-DSZMJJOHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Docetaxel 2’,7,10-Tris(triethylsilyl) Ether is a derivative of Docetaxel, a well-known chemotherapy drug used to treat various cancers, including breast, head and neck, stomach, prostate, and non-small cell lung cancer. The compound has a molecular formula of C61H95NO14Si3 and a molecular weight of 1150.66 g/mol . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .

Preparation Methods

The synthesis of Docetaxel 2’,7,10-Tris(triethylsilyl) Ether involves the protection of hydroxyl groups in Docetaxel with triethylsilyl groups. This process typically requires the use of triethylsilyl chloride (TESCl) and a base such as imidazole or pyridine in an anhydrous solvent like dichloromethane . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent moisture from interfering with the reaction. The product is then purified using standard chromatographic techniques.

Chemical Reactions Analysis

Docetaxel 2’,7,10-Tris(triethylsilyl) Ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The triethylsilyl groups can be substituted with other protective groups or functional groups using reagents like tetrabutylammonium fluoride (TBAF) or other fluoride sources.

Scientific Research Applications

Docetaxel 2’,7,10-Tris(triethylsilyl) Ether is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Proteomics Research: The compound is used as a biochemical tool in proteomics research to study protein interactions and functions.

    Drug Development: It serves as a reference standard in the development of new chemotherapy drugs and analogs.

    Biological Studies: Researchers use the compound to investigate the biological pathways and mechanisms involved in cancer treatment.

Mechanism of Action

The mechanism of action of Docetaxel 2’,7,10-Tris(triethylsilyl) Ether is similar to that of Docetaxel. It works by stabilizing microtubules and preventing their depolymerization, which inhibits cell division and leads to cell death . The compound targets the microtubule network within the cell, disrupting the mitotic and interphase cellular functions.

Comparison with Similar Compounds

Docetaxel 2’,7,10-Tris(triethylsilyl) Ether is unique due to the presence of triethylsilyl groups, which provide increased stability and solubility compared to its parent compound, Docetaxel. Similar compounds include:

    Paclitaxel: Another chemotherapy drug with a similar mechanism of action but different chemical structure.

    Cabazitaxel: A derivative of Docetaxel with modifications that improve its efficacy and reduce resistance in cancer cells.

    Docetaxel-d5 2’,7,10-Tris(triethylsilyl) Ether: A deuterated version of the compound used in stable isotope labeling studies.

Properties

IUPAC Name

[(1S,2R,3R,7R,9S,10S,12R,15R)-4-acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-15-[(2S,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H95NO14Si3/c1-18-77(19-2,20-3)74-45-37-46-60(39-69-46,72-41(11)63)51-53(71-54(65)43-35-31-28-32-36-43)61(68)38-44(40(10)47(58(61,15)16)49(52(64)59(45,51)17)75-78(21-4,22-5)23-6)70-55(66)50(76-79(24-7,25-8)26-9)48(42-33-29-27-30-34-42)62-56(67)73-57(12,13)14/h27-36,44-46,48-51,53,68H,18-26,37-39H2,1-17H3,(H,62,67)/t44-,45+,46-,48+,49-,50+,51+,53-,59-,60?,61-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQXFFURSFNBNG-WCZLUQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)C(C(C6=CC=CC=C6)NC(=O)OC(C)(C)C)O[Si](CC)(CC)CC)C)O[Si](CC)(CC)CC)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[Si](CC)(CC)O[C@H]1C[C@@H]2C(CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@@H](C[C@@]([C@@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)[C@H]([C@H](C6=CC=CC=C6)NC(=O)OC(C)(C)C)O[Si](CC)(CC)CC)C)O[Si](CC)(CC)CC)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H95NO14Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1150.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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